molecular formula C17H16ClN3OS B11991246 (2E)-2-(benzylimino)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide

(2E)-2-(benzylimino)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide

Cat. No.: B11991246
M. Wt: 345.8 g/mol
InChI Key: MBVCJULKOWLBAG-UHFFFAOYSA-N
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Description

(2E)-N-(4-chlorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiazolidine derivatives. This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and a phenylmethyl imino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chlorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide typically involves the reaction of 4-chloroaniline with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidine ring. The reaction conditions often require the use of an acid catalyst and a solvent such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-chlorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E)-N-(4-chlorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-bromophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide
  • (2E)-N-(4-fluorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide
  • (2E)-N-(4-methylphenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide

Uniqueness

The uniqueness of (2E)-N-(4-chlorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the chlorine atom may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

2-benzylimino-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide

InChI

InChI=1S/C17H16ClN3OS/c18-14-6-8-15(9-7-14)20-16(22)21-10-11-23-17(21)19-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,22)

InChI Key

MBVCJULKOWLBAG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=NCC2=CC=CC=C2)N1C(=O)NC3=CC=C(C=C3)Cl

solubility

26 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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